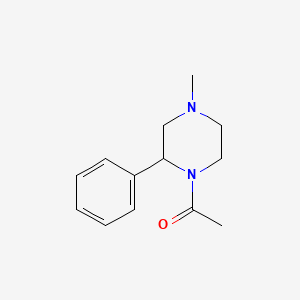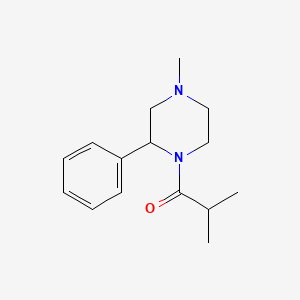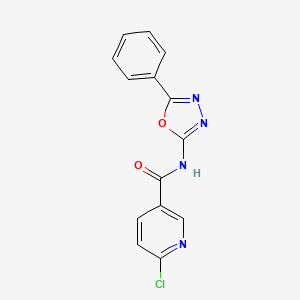![molecular formula C16H17N3O3S2 B7567333 N-(2-cyanoethyl)-N-methyl-2-[4-(thiophen-2-ylsulfonylamino)phenyl]acetamide](/img/structure/B7567333.png)
N-(2-cyanoethyl)-N-methyl-2-[4-(thiophen-2-ylsulfonylamino)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyanoethyl)-N-methyl-2-[4-(thiophen-2-ylsulfonylamino)phenyl]acetamide, commonly known as TCMDC-135051, is a small molecule compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. TCMDC-135051 is a potent inhibitor of a protein called PDE4B, which is involved in the regulation of various physiological processes such as inflammation, immune response, and cognition.
Mecanismo De Acción
TCMDC-135051 is a selective inhibitor of PDE4B, which is a member of the phosphodiesterase family of enzymes. PDE4B is involved in the hydrolysis of cyclic adenosine monophosphate (cAMP), which is an important second messenger molecule involved in the regulation of various physiological processes. By inhibiting PDE4B, TCMDC-135051 increases the levels of cAMP, which in turn leads to the activation of various signaling pathways that mediate its anti-inflammatory, immunomodulatory, and neuroprotective effects.
Biochemical and Physiological Effects:
TCMDC-135051 has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in various preclinical models of inflammation. TCMDC-135051 has also been shown to modulate the activity of immune cells such as T cells, B cells, and macrophages. In addition, TCMDC-135051 has been shown to have neuroprotective effects by reducing the production of pro-inflammatory cytokines in the brain and enhancing the survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TCMDC-135051 has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. It is also highly selective for PDE4B, which makes it a useful tool compound for studying the role of PDE4B in various physiological processes. However, TCMDC-135051 has some limitations for lab experiments. It has low solubility in aqueous solutions, which can make it difficult to use in certain assays. In addition, TCMDC-135051 has moderate toxicity, which can limit its use in certain cell-based assays.
Direcciones Futuras
There are several future directions for the study of TCMDC-135051. One direction is to further explore its potential therapeutic applications in various diseases such as asthma, COPD, multiple sclerosis, and Alzheimer's disease. Another direction is to study the role of PDE4B in various physiological processes using TCMDC-135051 as a tool compound. In addition, future studies can focus on optimizing the pharmacokinetic properties of TCMDC-135051 to improve its efficacy and safety for clinical use.
Métodos De Síntesis
The synthesis of TCMDC-135051 involves the reaction of N-methyl-2-(4-(thiophen-2-ylsulfonylamino)phenyl)acetamide with ethyl cyanoacetate in the presence of sodium hydride and DMF. The reaction proceeds via the formation of an intermediate, which is then treated with methyl iodide to yield the final product. The overall yield of the synthesis is around 40%, and the purity of the product can be achieved by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
TCMDC-135051 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, immunomodulatory, and neuroprotective effects in various preclinical models. TCMDC-135051 has also been tested for its efficacy in treating various diseases such as asthma, chronic obstructive pulmonary disease (COPD), multiple sclerosis, and Alzheimer's disease. In addition, TCMDC-135051 has been used as a tool compound to study the role of PDE4B in various physiological processes.
Propiedades
IUPAC Name |
N-(2-cyanoethyl)-N-methyl-2-[4-(thiophen-2-ylsulfonylamino)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S2/c1-19(10-3-9-17)15(20)12-13-5-7-14(8-6-13)18-24(21,22)16-4-2-11-23-16/h2,4-8,11,18H,3,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIENGLUCUHWLGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)C(=O)CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]methyl]-2-methoxyethanamine](/img/structure/B7567259.png)

![3-[(2-imidazol-1-ylphenyl)methylcarbamoylamino]-N,N-dimethylpropanamide](/img/structure/B7567269.png)


![N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylmethanesulfonamide](/img/structure/B7567283.png)
![1-[4-(Phenoxymethyl)piperidin-1-yl]-2-(tetrazol-1-yl)ethanone](/img/structure/B7567292.png)
![5-[(2-Methylsulfanyl-1,3-benzothiazol-6-yl)amino]-5-oxopentanoic acid](/img/structure/B7567296.png)
![N-[2-(3-methylphenyl)-2-morpholin-4-ylethyl]-3-[4-(trifluoromethyl)phenyl]butanamide](/img/structure/B7567304.png)
![2-chloro-6-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)benzonitrile](/img/structure/B7567312.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-imidazol-1-ylethanamine](/img/structure/B7567327.png)
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl(1,2-oxazol-3-yl)methanone](/img/structure/B7567328.png)
![N-[3-[(4-hydroxycyclohexyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyridine-3-carboxamide](/img/structure/B7567339.png)
